![molecular formula C22H18FN3O4S B263183 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B263183.png)
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide, also known as BIBX1382BS, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been widely studied for its potential applications in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide works by binding to the EGFR and preventing its activation. This in turn inhibits downstream signaling pathways that are involved in cell growth and proliferation. By blocking these pathways, N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is able to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its specificity for the EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without the confounding effects of other signaling pathways. However, one limitation of using N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is its relatively low potency compared to other EGFR inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of more potent analogs of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide that could be used in cancer treatment. Another potential direction is the study of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the neuroprotective effects of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide involves several steps, including the condensation of 2-methoxy-5-fluorobenzenesulfonyl chloride with 3-benzyl-4-oxo-3,4-dihydroquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide |
---|---|
Fórmula molecular |
C22H18FN3O4S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
N-(3-benzyl-4-oxoquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-20-10-7-16(23)11-21(20)31(28,29)25-17-8-9-19-18(12-17)22(27)26(14-24-19)13-15-5-3-2-4-6-15/h2-12,14,25H,13H2,1H3 |
Clave InChI |
RBKZYYXXAJTXPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.